molecular formula C25H28N2O4S B321787 4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide

4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B321787
M. Wt: 452.6 g/mol
InChI Key: AGMFVBDQKNILMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is an organic compound with the molecular formula C25H28N2O4S and a molecular weight of 452.6 g/mol. This compound is characterized by the presence of a tert-butyl group, an ethoxyanilino group, and a sulfonylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps:

    Formation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride at around 50°C for 30 minutes.

    Coupling with 4-ethoxyaniline: The 4-tert-butylbenzoyl chloride is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to form the intermediate 4-tert-butyl-N-(4-ethoxyanilino)benzamide.

    Sulfonylation: The intermediate is further reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-nitrophenyl)benzamide
  • 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide

Uniqueness

4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of the ethoxyanilino and sulfonylphenyl groups, which confer specific chemical and biological properties. These functional groups make it distinct from other similar compounds and contribute to its diverse applications in scientific research.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C25H28N2O4S/c1-5-31-22-14-10-21(11-15-22)27-32(29,30)23-16-12-20(13-17-23)26-24(28)18-6-8-19(9-7-18)25(2,3)4/h6-17,27H,5H2,1-4H3,(H,26,28)

InChI Key

AGMFVBDQKNILMW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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